1H,1H,1H,3H,3H-Perfluorononan-2-one
Description
Contextualization within the Broader Family of Per- and Polyfluoroalkyl Substances (PFAS) and Related Fluorinated Compounds
Per- and polyfluoroalkyl substances (PFAS) are a large family of synthetic chemicals characterized by the presence of multiple fluorine atoms attached to an alkyl chain. The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl (-CF₃) or methylene (B1212753) (-CF₂) carbon atom. This class includes thousands of different compounds utilized since the 1950s in a wide range of industrial and consumer products, such as non-stick coatings and firefighting foams. organic-chemistry.orgmatltech.com
PFAS can be broadly divided into two main categories:
Perfluoroalkyl substances are fully fluorinated, meaning all available hydrogen atoms on the carbon chain (except for those in the functional group) have been replaced by fluorine atoms.
Polyfluoroalkyl substances are partially fluorinated, meaning they contain at least one carbon atom where not all hydrogen substituents have been replaced by fluorine. researchgate.net
1H,1H,1H,3H,3H-Perfluorononan-2-one falls into the category of a polyfluoroalkyl substance because it contains C-H bonds in the methyl and methylene groups adjacent to the carbonyl group. These substances are distinct from fluoropolymers, which are large molecules formed from repeating monomer units.
Significance of Highly Fluorinated Ketones in Contemporary Chemical Science
Highly fluorinated ketones are a class of compounds recognized for their unique properties and versatile applications, stemming from the strong electron-withdrawing effects of fluorine atoms. This influence significantly increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org This altered reactivity makes them powerful intermediates and building blocks in modern chemical synthesis. iodochem.com
Key areas where fluorinated ketones are significant include:
Medicinal Chemistry : The incorporation of fluorine can improve the pharmacokinetic properties of drug candidates, enhancing metabolic stability and binding affinity. iodochem.com Polyfluoro ketones, in particular, are of interest as potential inhibitors for enzymes like phospholipase A2. organic-chemistry.orgnih.gov Peptidyl fluoromethyl ketones are widely used as potent and selective inhibitors of serine and cysteine proteases, which are implicated in various diseases. chemrxiv.org
Fire Extinguishing Agents : Certain fluorinated ketones are used as clean fire extinguishing agents. google.com For example, Perfluoro (2-methyl-3-pentanone) is a colorless, odorless liquid with zero ozone depletion potential (ODP) and a global warming potential (GWP) of 1, making it an effective and environmentally preferable substitute for halons and hydrofluorocarbons (HFCs). matltech.com These compounds are effective because they are non-flammable and can be readily vaporized. matltech.comgoogle.com
Advanced Materials and Agrochemicals : The unique properties conferred by fluorine, such as thermal stability and chemical resistance, make these ketones useful in the synthesis of specialized polymers and agrochemicals. iodochem.com
While specific synthesis routes for this compound are not detailed in available literature, general methods for producing polyfluorinated ketones are well-established. One common approach involves the nucleophilic addition of perfluoroalkyl lithium reagents to amides (such as Weinreb amides), which can produce polyfluoro ketones in high yields. organic-chemistry.org Another method involves converting carboxylic acids into their corresponding acid chlorides and then treating them with a perfluorinated anhydride (B1165640) in the presence of a base like pyridine. nih.gov A third approach utilizes the reaction of (polyfluoro)alkanoyl chlorides with lithium tetraalkylaluminates, known as "ate-complexes". researchgate.net
Historical Development and Research Trajectory of Fluorinated Ketones
The history of fluorinated ketones is intrinsically linked to the broader history of organofluorine chemistry. This field began with Henri Moissan's first isolation of elemental fluorine in 1886. Early attempts to react fluorine with organic compounds were notoriously difficult and often resulted in explosions or decomposition due to the element's extreme reactivity.
Significant progress was slow until World War II, when the need for materials resistant to highly corrosive uranium hexafluoride for the Manhattan Project spurred major developments in fluoropolymer chemistry. After the war, research into organofluorine compounds expanded significantly.
The specific study of fluorinated ketones as a distinct class gained traction in the mid-20th century. A 1958 article titled "Synthesis and Properties of Some Fluorinated Ketones" indicates that dedicated research into their preparation and characteristics was underway by this period. The development of more manageable and selective fluorinating agents was crucial. The first N-F (nitrogen-fluorine) compound reported to act as a fluorine-transfer reagent, perfluoro-N-fluoropiperidine, was described in 1964, opening new pathways for the synthesis of fluorinated molecules, including ketones. The creation of novel fluorinating reagents, such as Selectfluor®, has further enabled the targeted synthesis of α-fluorinated ketones. sapub.org This historical progression from handling elemental fluorine to developing sophisticated reagents has allowed chemists to design and synthesize a vast array of fluorinated ketones for diverse and highly specialized applications.
Structure
3D Structure
Properties
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F13O/c1-3(23)2-4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHTSQSIQEIHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F13O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379924 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77893-60-8 | |
| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1h,1h,1h,3h,3h Perfluorononan 2 One and Analogues
Established Synthetic Pathways to Perfluorinated Ketones
Traditional methods for synthesizing perfluorinated ketones often rely on the functionalization of readily available fluorinated precursors. These pathways have been refined over time to improve yields and accommodate a variety of substrates.
The synthesis of 1H,1H,1H,3H,3H-Perfluorononan-2-one can be envisioned starting from fluorotelomer-based structures. A key precursor is 1H,1H,2H,2H-Tridecafluoro-n-octyl Iodide, also known as Perfluorohexylethyl Iodide. nbinno.comnih.govfluoryx.com This compound serves as a building block for introducing the perfluorohexyl ethyl moiety.
A plausible synthetic route involves the conversion of the iodide to a corresponding aldehyde, 1H,1H,2H-perfluorooctanal. This aldehyde can then undergo a nucleophilic addition reaction with a methylating agent, such as a Grignard reagent like methylmagnesium bromide (CH₃MgBr). purdue.edusigmaaldrich.commasterorganicchemistry.comvaia.comquora.com The reaction proceeds through the attack of the nucleophilic methyl group on the electrophilic carbonyl carbon of the aldehyde. This initially forms an unstable adduct, a magnesium alkoxide, which upon acidic workup yields a secondary alcohol, 1H,1H,1H,3H,3H-Perfluorononan-2-ol. quora.com
The final step in this pathway is the oxidation of the secondary alcohol to the target ketone, this compound. This transformation can be achieved using various oxidizing agents.
Another established method for forming the carbon-carbon bond necessary for creating ketone structures from ester precursors is the Reformatsky reaction. wikipedia.orgorganic-chemistry.org This reaction typically involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy-ester. wikipedia.org Variations of this reaction could be adapted to build the carbon skeleton of perfluorinated ketones.
Table 1: Key Precursors and Reagents
| Compound Name | Formula | Role in Synthesis |
|---|---|---|
| 1H,1H,2H,2H-Tridecafluoro-n-octyl Iodide | C₈H₄F₁₃I | Starting material for the perfluorohexyl ethyl group. nih.gov |
| 1H,1H,2H-Perfluorooctanal | C₈H₃F₁₃O | Intermediate aldehyde for nucleophilic addition. |
| Methylmagnesium bromide | CH₃MgBr | Grignard reagent for methylation. quora.com |
| 1H,1H,1H,3H,3H-Perfluorononan-2-ol | C₉H₅F₁₃O | Secondary alcohol intermediate. |
The direct formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. These strategies are broadly categorized into nucleophilic and electrophilic fluorination.
Nucleophilic Fluorination: This approach involves the displacement of a leaving group by a fluoride (B91410) ion. Common reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF). google.com The synthesis of perfluorinated ketones can be achieved by the perfluorination of chlorinated aliphatic ketones using such inorganic metal fluorides. google.com However, the high basicity and tendency of fluoride ions to form strong hydrogen bonds can present challenges, often requiring specific solvents or phase-transfer catalysts to enhance reactivity.
Electrophilic Fluorination: In this method, a source of "electrophilic fluorine" is used to react with a nucleophilic carbon center, such as an enol or enolate. Reagents like Selectfluor (F-TEDA-BF₄) are widely employed for the α-fluorination of ketones. rsc.org The reaction mechanism is believed to involve the attack of the enol form of the ketone on the electrophilic fluorine source. wikipedia.org Palladium-catalyzed direct C(sp²)–H fluorination of aromatic ketones represents a more modern approach, offering good regioselectivity. rsc.org
Oxidation: The oxidation of secondary alcohols is a primary method for the synthesis of ketones. For fluorinated alcohols, this transformation can be challenging due to the strong electron-withdrawing nature of the fluorine atoms, which increases the activation barrier for oxidation. rsc.org However, effective methods have been developed. For instance, a nitroxide catalyst can be used for the clean and efficient oxidation of α-CF₃ secondary alcohols to the corresponding ketones. rsc.org Another approach utilizes nitric acid and iron(III) chloride as catalysts in a fluorinated alcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) for the aerobic oxidation of secondary alcohols. nbinno.comwikipedia.orgnih.govacs.org The mechanism is proposed to involve the in-situ formation of NOCl, which converts the alcohol to an alkyl nitrite (B80452) that subsequently decomposes to the ketone. nbinno.comwikipedia.org
Reduction: The reduction of ketones to alcohols is a fundamental transformation. Perfluorinated ketones can be reduced to the corresponding secondary alcohols. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. libretexts.org Catalytic hydrogenation is another powerful method for the reduction of ketones. This can be achieved using transition metal catalysts, such as ruthenium or manganese complexes, in the presence of hydrogen gas or a hydrogen donor like isopropanol. acs.orgnih.govtiktok.com
Table 2: Oxidation and Reduction Reactions
| Transformation | Reagents/Catalysts | Product Type |
|---|---|---|
| Oxidation of secondary fluorinated alcohol | Nitroxide catalyst; HNO₃/FeCl₃ in HFIP | Fluorinated ketone |
| Reduction of fluorinated ketone | NaBH₄, LiAlH₄ | Fluorinated secondary alcohol |
| Catalytic Transfer Hydrogenation | Mn(I)−NHC complex, Ru-complexes | Fluorinated secondary alcohol |
Novel Synthetic Strategies and Methodological Innovations
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for preparing fluorinated ketones, with a particular emphasis on controlling stereochemistry and utilizing catalytic processes.
The development of methods for the asymmetric synthesis of fluorinated ketones is of high importance, as the stereochemistry of fluorine-containing molecules can significantly impact their biological activity.
Organocatalysis: Chiral primary amines derived from Cinchona alkaloids have been successfully employed as organocatalysts for the direct and asymmetric α-fluorination of various ketones. This approach overcomes the long-standing challenge of achieving high enantioselectivity in ketone α-fluorination via enamine activation.
Metal-Catalyzed Asymmetric Reactions: Transition metal catalysis offers powerful tools for stereoselective synthesis. For example, palladium-catalyzed asymmetric arylation of α-fluoro ketones can produce α-fluoro-α-aryl ketones with high yield and enantiomeric excess.
Chiral Auxiliaries: The use of chiral auxiliaries attached to the substrate can direct the stereochemical outcome of a reaction. For instance, the fluorination of chiral enamides derived from chiral oxazolidinones provides a stereoselective route to chiral α-fluoro-imides, which can be further converted to optically enriched α-fluoro-ketones.
The development of new catalytic systems and novel organofluorine reagents continues to drive innovation in the synthesis of fluorinated compounds.
Catalytic Methods:
Palladium Catalysis: As mentioned, Pd-catalyzed C-H fluorination provides a direct route to fluorinated aromatic ketones. rsc.org
Manganese Catalysis: Mn(I)−NHC (N-Heterocyclic Carbene) complexes have emerged as highly efficient catalysts for the transfer hydrogenation of ketones, offering a more sustainable alternative to noble metal catalysts. nih.gov
Photocatalysis: Visible-light-mediated photocatalysis allows for the use of ketones as directing groups for selective β- and γ-fluorination of aliphatic C-H bonds using reagents like Selectfluor. rsc.org
Novel Organofluorine Reagents:
Organophosphorus Reagents: Rationally designed organophosphorus reagents can mediate the selective transformation of a single C-F bond in perfluoroalkyl ketones to other halogens, creating versatile synthetic intermediates. nih.gov
Trifluoromethylating Reagents: The synthesis of trifluoromethyl ketones can be achieved through the reaction of carboxylic acids with trifluoroacetic anhydride (B1165640) and pyridine. orgsyn.org
Green Chemistry Principles and Sustainable Synthesis Routes for Fluorinated Ketones
The synthesis of fluorinated compounds has traditionally relied on methods that can be hazardous and environmentally taxing. However, significant strides have been made in developing greener and more sustainable routes to fluorinated ketones, aligning with the principles of green chemistry. These modern approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
The use of water as a reaction solvent is another cornerstone of green chemistry that has been successfully applied to the synthesis of fluorinated ketones. organic-chemistry.orgresearchgate.netrsc.org Micellar systems, using surfactants like sodium dodecyl sulfate (B86663) (SDS), have been employed for the direct regioselective fluorination of ketones in water. organic-chemistry.orgorganic-chemistry.org This technique avoids the use of volatile organic solvents and can enhance reaction rates by promoting the enolization of ketones. organic-chemistry.org
Biocatalysis offers a highly selective and environmentally benign alternative for producing fluorinated molecules. chemrxiv.orgnih.govresearchgate.net Enzymes, such as ene reductases and aldolases, have been utilized for the asymmetric synthesis of fluorinated compounds. For example, the type II pyruvate (B1213749) aldolase (B8822740) HpcH can catalyze the addition of β-fluoro-α-ketoacids to various aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov This biocatalytic approach operates under mild conditions and can lead to highly specific products. chemrxiv.orgnih.gov
The following table details some of the green and sustainable routes for the synthesis of fluorinated ketones.
Table 2: Green Chemistry Approaches for Fluorinated Ketone Synthesis
| Green Chemistry Approach | Description | Key Features | Example Application |
|---|
| Electrochemical Synthesis | Generation of perfluoroalkyl radicals from sodium perfluoroalkyl sulfinates via electrolysis, followed by reaction with enol acetates. acs.orgorganic-chemistry.orgacs.orgnih.gov | - Eliminates chemical oxidants
Chemical Reactivity and Transformation Mechanisms of 1h,1h,1h,3h,3h Perfluorononan 2 One
Electrophilic and Nucleophilic Reactions Involving the Ketone Moiety
The carbonyl group in 1H,1H,1H,3H,3H-Perfluorononan-2-one is a prime site for both electrophilic and nucleophilic attack. The strong electron-withdrawing effect of the adjacent perfluoroalkyl chain enhances the partial positive charge on the carbonyl carbon, making it highly electrophilic.
Nucleophilic Reactions:
Perfluorinated ketones readily undergo nucleophilic addition reactions. nih.gov The enhanced electrophilicity of the carbonyl carbon makes it a target for a variety of nucleophiles. For instance, the addition of organometallic reagents, such as Grignard or organolithium compounds, would be expected to proceed readily to form tertiary alcohols.
Studies on similar fluorinated ketones have shown their reactivity towards various nucleophiles. For example, trifluoromethyl ketones react with benzylboronic acid pinacol (B44631) ester in the presence of a Lewis base like DABCO to yield trifluoromethyl carbinols. This suggests that this compound would likely react in a similar manner with suitable organoboron reagents.
Furthermore, the reaction of perfluoroalkyl ketones with organophosphorus reagents has been explored. sapub.org A rationally designed organophosphorus reagent can selectively activate a single C-F bond in trifluoromethyl and pentafluoroethyl ketones, leading to the formation of α-haloperfluoroketones. sapub.org This indicates that the perfluorohexyl group in this compound could potentially undergo similar transformations.
Electrophilic Reactions:
The oxygen atom of the ketone's carbonyl group possesses lone pairs of electrons, making it a site for electrophilic attack. Protonation of the carbonyl oxygen by a strong acid would activate the ketone towards nucleophilic attack. Additionally, reactions with other electrophiles, such as silylating agents, could occur at the carbonyl oxygen.
Research on cyclic fluorinated ketones has demonstrated that electrophilic fluorinating agents, such as Selectfluor®, can react at the α-carbon position. researchgate.netscispace.comnamu.wiki This reaction proceeds through an enol or enolate intermediate. researchgate.netscispace.comnamu.wiki For this compound, the presence of protons on the carbon adjacent to the carbonyl group (C3) allows for the formation of an enol, which could then react with electrophiles.
Thermal and Chemical Stability of the Compound under Various Conditions
General studies on fluorinated compounds indicate their high thermal stability. For example, some fluorinated ketones are used as fire retardants due to their stability and non-flammability. acs.org The high density and dielectric strength of fluorinated ketones also contribute to their stability and lack of reactivity with many materials. acs.org
However, under harsh conditions, thermal decomposition can occur. Studies on the thermal decomposition of perfluoroalkyl ether carboxylic acids and short-chain perfluoroalkyl carboxylic acids show that degradation is initiated by the cleavage of the weakest bond in the molecule. For this compound, this would likely be the C-C bond between the carbonyl group and the perfluorohexyl chain, or the C-H bonds at the C1 and C3 positions.
The chemical stability of fluorinated ketones is generally high, particularly towards oxidative degradation. The electron-withdrawing perfluoroalkyl group deactivates the molecule towards oxidation.
Photochemical and Radiolytic Transformations of Perfluorinated Ketones
Perfluorinated ketones can undergo photochemical transformations upon absorption of ultraviolet (UV) light. The photolysis of perfluoro-alicyclic ketones has been shown to proceed via the formation of diradical intermediates.
Studies on the photolysis of acyclic perfluorinated ketones, such as perfluoro diethyl ketone, have shown that the primary reaction products are carbon monoxide and perfluoroalkanes, formed through the recombination of perfluoroalkyl radicals. The photochemical yield is dependent on factors like temperature, concentration, and wavelength.
While specific data for this compound is unavailable, it is plausible that its photolysis would proceed through a similar mechanism, involving the cleavage of the C-C bond adjacent to the carbonyl group to form a perfluorohexyl radical and an acetyl radical. These radicals could then undergo further reactions.
Radiolytic transformations, induced by ionizing radiation, would also likely lead to the cleavage of C-C and C-F bonds, generating a variety of radical species and smaller fluorinated fragments. The specific products would depend on the energy of the radiation and the conditions of the experiment.
Reactivity with Diverse Organic and Inorganic Chemical Species
The reactivity of this compound with various chemical species is largely dictated by the electrophilic nature of its carbonyl carbon.
Organic Reactivity: As discussed in Section 3.1, it would be expected to react with a range of organic nucleophiles, including organometallics, enolates, and amines. The outcome of these reactions would be the formation of new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon. Its reaction with organophosphorus reagents can lead to selective C-F bond activation. sapub.org
Inorganic Reactivity: The compound is likely to be stable towards many inorganic reagents under normal conditions. However, strong reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, would be expected to reduce the ketone to a secondary alcohol. Its reaction with inorganic fluorinating agents can lead to further fluorination.
The interaction with inorganic bases could lead to deprotonation at the C3 position, forming an enolate that can then participate in various reactions.
Polymerization and Oligomerization Propensities (if relevant to the ketone functionality)
While the ketone functionality itself does not typically undergo direct polymerization, the presence of the perfluoroalkyl chain and the potential for creating reactive sites could lead to polymerization under specific conditions.
Research has been conducted on the polymerization of perfluoroalkyl propenyl ketones. acs.org These compounds, which contain a polymerizable double bond, can undergo polymerization to form fluorinated polymers. While this compound does not possess a readily polymerizable group, it could potentially be modified to introduce one. For example, a Wittig-type reaction could convert the ketone into an alkene, which could then be polymerized.
Furthermore, the synthesis of fluorinated polyphthalazine ether ketone polymers has been reported. These polymers are synthesized via nucleophilic polycondensation reactions, where a di-functional ketone is reacted with a di-functional aromatic compound. While this involves aromatic ketones, it demonstrates the principle of incorporating ketone functionalities into polymer backbones.
Advanced Spectroscopic and Analytical Characterization of 1h,1h,1h,3h,3h Perfluorononan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular framework of 1H,1H,1H,3H,3H-Perfluorononan-2-one by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.
Proton (¹H) NMR Spectroscopy in Fluorinated Systems
In the ¹H NMR spectrum of this compound, two distinct signals are anticipated, corresponding to the two sets of non-equivalent protons. The protons of the methyl group (C1-H₃) are expected to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling. The methylene (B1212753) protons (C3-H₂) are adjacent to the highly electronegative perfluorohexyl group, which will cause a significant downfield shift. Furthermore, these protons will exhibit coupling to the fluorine atoms on the adjacent difluoromethylene group (C4-F₂), resulting in a triplet. The deshielding effect of the carbonyl group at C2 will also influence the chemical shifts of both proton signals.
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (C1) | ~2.2 | Singlet (s) | N/A |
Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum of this compound provides a count of the non-equivalent carbon atoms and detailed information about their chemical environment and coupling to fluorine atoms. Due to the presence of the highly fluorinated chain, the carbon signals will exhibit complex splitting patterns due to ¹JCF, ²JCF, and ³JCF couplings. Standard proton-decoupled ¹³C NMR spectra can be challenging to interpret due to these large C-F coupling constants. accustandard.com Techniques such as simultaneous proton and fluorine decoupling can simplify the spectrum to single peaks for each carbon, confirming the carbon backbone. accustandard.com
Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |
|---|---|---|---|
| C1 (CH₃) | ~30 | Singlet | N/A |
| C2 (C=O) | ~205 | Triplet | ²JCF ≈ 25-35 |
| C3 (CH₂) | ~45 | Triplet | ²JCF ≈ 20-30 |
| C4 (CF₂) | ~110-120 | Complex Multiplet | ¹JCF ≈ 250-300 |
| C5-C8 (CF₂) | ~110-125 | Complex Multiplets | ¹JCF ≈ 250-300 |
Fluorine (¹⁹F) NMR Spectroscopy for Perfluorinated Chain Analysis
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. rsc.org The spectrum for this compound is expected to show distinct signals for the terminal trifluoromethyl group (CF₃) and each of the non-equivalent difluoromethylene (CF₂) groups in the perfluorohexyl chain. The chemical shifts are influenced by the proximity to the carbonyl group and the end of the chain.
Predicted ¹⁹F NMR Chemical Shifts for this compound (relative to CFCl₃)
| Fluorine Group | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CF₂- (C4) | ~ -120 to -125 |
| -CF₂- (C5) | ~ -122 to -126 |
| -CF₂- (C6) | ~ -123 to -127 |
| -CF₂- (C7) | ~ -124 to -128 |
| -CF₂- (C8) | ~ -126 to -130 |
Advanced Multi-dimensional NMR Techniques
To unambiguously assign all proton, carbon, and fluorine signals, especially in complex regions of the spectra, advanced multi-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the absence of coupling for the C1-H₃ protons and would show a correlation between the C3-H₂ protons and any potential long-range couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signal at ~2.2 ppm to the C1 carbon and the signal at ~2.8-3.2 ppm to the C3 carbon.
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can show through-space correlations, providing further confirmation of the proximity of the C3 protons to the C4 fluorine atoms.
Mass Spectrometry (MS) Techniques for Molecular Characterization and Trace Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of this compound. This technique is essential for confirming the identity of the compound and distinguishing it from isomers. The exact mass is calculated based on the most abundant isotopes of the constituent elements.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₅F₁₃O |
In addition to the molecular ion peak, mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways for fluorinated ketones include cleavage alpha to the carbonyl group, leading to the loss of the CH₃ group or the C₆F₁₃CH₂ group, and McLafferty rearrangements if structurally feasible.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by analyzing the fragmentation patterns of a molecule. In the case of this compound, the process begins with the ionization of the molecule, followed by mass selection of the parent ion. This selected ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.
For ketones, fragmentation often occurs at the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In the context of fluorinated ketones like this compound, characteristic fragmentation would involve the cleavage of the bond between the carbonyl carbon and the adjacent fluorinated alkyl chain. This can result in the formation of a stable acylium ion. Another potential fragmentation pathway is the McLafferty rearrangement, which is common for ketones containing gamma-hydrogens. libretexts.orgyoutube.com This rearrangement involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by cleavage of the alpha-beta carbon-carbon bond.
Table 1: Postulated MS/MS Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Fragmentation Mechanism | Key Fragment Ions (m/z) | Structural Interpretation |
| [M+H]+ | α-cleavage | [C7F13CH2CO]+ | Loss of the ethyl group |
| [M+H]+ | α-cleavage | [CH3CH2]+ | Loss of the perfluoroheptylcarbonyl group |
| [M-H]- | Decarboxylation followed by fragmentation | Varies | For analogous PFCAs, loss of CO2 is a primary step. nih.gov |
| [M]+• | McLafferty Rearrangement | Varies | Requires the presence of an accessible γ-hydrogen. |
Ionization Techniques for Fluorinated Compounds
The choice of ionization technique is critical for the successful mass spectrometric analysis of fluorinated compounds. Due to their unique chemical properties, certain methods are more effective than others.
Electrospray Ionization (ESI): ESI is a widely used technique for the analysis of polar and semi-polar compounds, including many per- and polyfluoroalkyl substances (PFAS). lcms.cz It involves the formation of charged droplets from which ions are desorbed into the gas phase. nih.gov For fluorinated compounds, ESI is often performed in negative ion mode, as the high electronegativity of fluorine atoms stabilizes the negative charge. youtube.com However, the efficiency of ESI can be influenced by the analyte's surface activity and hydrophobicity. nih.gov
UniSpray Ionization (USI): This is a more recent ionization technique that combines elements of both ESI and atmospheric pressure chemical ionization (APCI). lcms.cz USI has shown enhanced ionization efficiency for a broad range of PFAS compared to ESI, leading to increased sensitivity and lower detection limits. lcms.czyoutube.comwaters.com It works by nebulizing the sample onto a high-voltage pin, leading to ionization upon impact. lcms.cz
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds. In APCI, the sample is vaporized, and a corona discharge creates reagent gas ions that then ionize the analyte molecules through chemical reactions. nih.gov High vaporizer temperatures are often required for the efficient ionization of fluorinated compounds. nih.gov
Negative Chemical Ionization (NCI): Typically coupled with gas chromatography, NCI is highly selective and sensitive for compounds containing electronegative atoms like fluorine. acs.org A liquid electron ionization (LEI) interface has been developed to couple liquid chromatography with NCI, offering a powerful tool for PFAS analysis. acs.org
Table 2: Comparison of Ionization Techniques for Fluorinated Compounds
| Ionization Technique | Principle | Advantages for Fluorinated Compounds | Disadvantages |
| Electrospray Ionization (ESI) | Formation of charged droplets and ion evaporation. nih.gov | Widely applicable, good for polar compounds. lcms.cz | Can have lower ionization efficiency for some PFAS. youtube.com |
| UniSpray Ionization (USI) | Nebulization onto a charged pin. lcms.cz | Enhanced ionization efficiency and sensitivity for many PFAS. lcms.czwaters.com | Newer technique, less established than ESI. |
| Atmospheric Pressure Chemical Ionization (APCI) | Corona discharge ionizes solvent vapor, which then ionizes the analyte. nih.gov | Good for less polar compounds. nih.gov | Requires high vaporizer temperatures. nih.gov |
| Negative Chemical Ionization (NCI) | Electron capture by electronegative atoms. acs.org | High selectivity and sensitivity for fluorinated compounds. acs.org | Traditionally coupled with GC, requiring derivatization for non-volatile compounds. acs.org |
Chromatographic Separations for Purity Assessment and Mixture Analysis
Chromatography is indispensable for separating this compound from impurities and for analyzing it within complex mixtures. Both gas and liquid chromatography, coupled with mass spectrometry, are cornerstone techniques.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)
GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. For fluorinated compounds, the choice of the GC column is crucial for achieving good separation.
Column Selection: While standard nonpolar columns like those with polydimethylsiloxane (B3030410) stationary phases can be used, specialized columns may offer better performance. researchgate.net For instance, columns with a higher content of phenyl or cyanopropyl groups can provide different selectivity for fluorinated analytes. nih.gov In some cases, fluorinated stationary phases are employed to enhance interactions with fluorinated analytes. nih.gov
Detection: Mass spectrometry is the preferred detector for GC in this context due to its high sensitivity and specificity, allowing for the identification and quantification of the target compound even at low concentrations.
Research has demonstrated the utility of comprehensive two-dimensional gas chromatography (GC×GC) for the selective separation of fluorinated compounds from complex organic mixtures, where fluorinated compounds can be effectively separated from hydrocarbons. nih.gov
Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the standard technique for the analysis of a wide range of PFAS, particularly those that are non-volatile or thermally labile. ymcamerica.com
Column Selection: Reversed-phase chromatography is commonly used, with C18 columns being a popular choice. restek.com However, for the separation of fluorinated compounds, fluorinated stationary phases can offer unique selectivity and improved retention. chromatographyonline.comoup.com The interaction between a fluorinated analyte and a fluorinated stationary phase can be stronger, leading to better separation from non-fluorinated or less-fluorinated compounds. nih.govnih.gov
Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. nih.gov The use of fluorinated alcohols, like trifluoroethanol, in the mobile phase can also enhance the separation of fluorinated compounds on regular reversed-phase columns. nih.gov
LC-MS/MS methods have been successfully developed and validated for the analysis of various PFAS in different matrices, demonstrating the power of this technique for monitoring these compounds. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrations of chemical bonds. americanpharmaceuticalreview.com These techniques are invaluable for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically appearing in the region of 1700-1725 cm⁻¹. libretexts.org The C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.org The C=O stretch is also observable in the Raman spectrum. The C-F stretching vibrations are typically weak in Raman spectra. However, the C-C backbone vibrations may be more prominent.
The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C=O | Stretching | 1700 - 1725 | IR (strong), Raman (moderate) |
| C-F | Stretching | 1000 - 1400 | IR (strong), Raman (weak) |
| C-H (in CH2 and CH3) | Stretching | 2850 - 3000 | IR (moderate), Raman (moderate) |
| C-C | Stretching | Fingerprint region | IR (variable), Raman (moderate) |
X-ray Crystallography for Solid-State Structural Analysis (if crystalline form exists)
This technique would reveal the spatial relationship between the perfluoroheptyl chain, the carbonyl group, and the ethyl group. It would also provide insights into the intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, that govern the packing of the molecules in the crystal lattice. The presence of a highly fluorinated chain can lead to interesting packing motifs due to the tendency of fluorocarbons to segregate from hydrocarbon moieties. wikipedia.org While no specific crystallographic data for this compound was found in the search results, the principles of X-ray crystallography are well-established for determining the solid-state structures of organic compounds. researchgate.net
Computational and Theoretical Investigations of 1h,1h,1h,3h,3h Perfluorononan 2 One
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can model the behavior of electrons and nuclei to predict a wide range of molecular characteristics.
Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which is invaluable for structure elucidation and verification. For 1H,1H,1H,3H,3H-Perfluorononan-2-one, calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) is of particular interest.
Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm)
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H (on C1) | 2.3 | 2.4 |
| H (on C3) | 2.8 | 2.9 |
| C1 | 30.1 | 30.5 |
| C2 (C=O) | 205.2 | 204.8 |
| C3 | 45.6 | 46.0 |
| C4 (CF₂) | 115.8 | 116.2 |
| F (on C4) | -120.5 | -121.0 |
Note: This table is a hypothetical illustration to demonstrate the application. Actual experimental and calculated data for this compound are not present in the searched literature.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a means to study the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide critical insights into its conformational landscape and how it interacts with other molecules.
By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of the perfluorinated chain and the rotational barriers around its single bonds. This is particularly important for understanding how the molecule's shape influences its physical properties and reactivity. Furthermore, MD simulations can be used to model intermolecular interactions, such as how molecules of this compound would pack in a condensed phase or how they would interact with a solvent.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
While direct SAR and QSAR studies on this compound are not documented in the available literature, these computational approaches are vital for predicting the biological activity or other properties of a series of related compounds.
SAR involves qualitatively relating features of a chemical structure to its activity. For instance, one could hypothesize that the length of the perfluoroalkyl chain or the presence of the ketone group in this compound is critical for a particular effect.
QSAR takes this a step further by developing mathematical models that quantitatively correlate physicochemical properties (descriptors) of molecules with their activity. For a compound like this compound, relevant descriptors might include its lipophilicity (logP), molecular weight, and various electronic and steric parameters derived from quantum chemical calculations. A QSAR model could then be used to predict the activity of similar, yet untested, fluorinated ketones.
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions. For this compound, theoretical methods can be used to elucidate the mechanisms of its potential reactions, such as nucleophilic addition to the carbonyl group or reactions involving the fluorinated chain.
By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated activation energies. This information is crucial for understanding reaction kinetics and for predicting the likely products of a reaction. For example, one could computationally model the reduction of the ketone group or a substitution reaction at one of the carbon atoms, providing insights that would be difficult to obtain through experimental means alone.
Environmental Fate and Ecotoxicological Implications of 1h,1h,1h,3h,3h Perfluorononan 2 One and Analogues
Environmental Distribution and Transport Processes
The distribution of fluorinated ketones in the environment is governed by their chemical properties, including their persistence against degradation, their tendency to attach to soil and sediment, and their ability to become volatile and be transported in the atmosphere. nih.govresearchgate.net
Persistence and Degradation Kinetics in Environmental Compartments (Water, Soil, Air)
The persistence of fluorinated compounds is a significant environmental concern. nih.govresearchgate.net The carbon-fluorine bond is exceptionally strong, making perfluoroalkyl moieties highly resistant to both environmental and metabolic breakdown. nih.govnih.govresearchgate.net However, the presence of a ketone group and hydrogen atoms on the carbon chain of compounds like 1H,1H,1H,3H,3H-Perfluorononan-2-one introduces sites for degradation that are not present in their perfluorinated counterparts.
Atmospheric Degradation: In the atmosphere, the primary degradation mechanisms for ketones are photolysis (breakdown by sunlight) and oxidation by hydroxyl (OH) radicals. mdpi.com The carbonyl group in ketones absorbs ultraviolet radiation, leading to photolysis, a process that becomes more significant at higher altitudes. mdpi.com Fluorination can cause a shift in the UV absorption bands, potentially allowing for photolytic degradation to occur at lower altitudes as well, with studies on some fluorinated ketones indicating photolysis lifetimes ranging from a few days to two weeks. mdpi.com
Reaction with OH radicals is a major atmospheric sink for these compounds. The rate of this reaction determines the atmospheric lifetime of the molecule. For some hydrofluoroketones (HFKs), these lifetimes can be significant, suggesting a potential for long-distance transport. mdpi.com For example, theoretical calculations for two HFKs, HFK-447mcc and HFK-465mc, show atmospheric lifetimes of 10 years and 1 year, respectively. mdpi.com In contrast, studies on a series of fluorinated β-diketones showed much shorter tropospheric lifetimes of 8 to 21 hours, indicating that atmospheric transport may be more limited for these specific structures. nih.gov The degradation of these compounds in the atmosphere can lead to the formation of highly persistent terminal products like trifluoroacetic acid (TFA). nih.gov
Atmospheric Degradation Data for Analogous Fluorinated Ketones
| Compound Name | Abbreviation | OH Radical Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime (τ) |
|---|---|---|---|
| 1,1,1-Trifluoro-2,4-pentanedione | TFP | (1.3 ± 0.4) x 10⁻¹¹ | 21 hours nih.gov |
| 1,1,1-Trifluoro-2,4-hexanedione | TFH | (2.2 ± 0.8) x 10⁻¹¹ | 13 hours nih.gov |
| 1,1,1-Trifluoro-5-methyl-2,4-hexanedione | TFMH | (3.3 ± 1.0) x 10⁻¹¹ | 8 hours nih.gov |
| 1,1,1,2,2,4,4-Heptafluorobutan-3-one | HFK-447mcc | 3.1 x 10⁻¹⁵ | 10 years mdpi.com |
| 1,1,1,2,3,3-Hexafluoropentan-4-one | HFK-465mc | 3.2 x 10⁻¹⁴ | 1 year mdpi.com |
Degradation in Water and Soil: While perfluorinated chains are highly stable, microbial degradation is a critical process for the transformation of many organic pollutants in soil and water. nih.gov Studies have shown that certain alkane-degrading bacteria can biotransform fluorotelomer alcohols (FTOHs) into fluorinated ketones, specifically F(CF₂)ₓC(O)CH₃, which are analogues of the target compound. nih.gov These ketones can be further metabolized, indicating a potential degradation pathway in these environmental compartments. nih.gov However, the vast majority of per- and polyfluoroalkyl substances (PFAS) are either non-degradable or transform into other terminal PFAS, which are themselves very persistent. nih.govresearchgate.net The persistence generally increases with the length of the perfluorinated carbon chain. mdpi.com
Sorption and Leaching Behavior in Soil and Sediment Systems
The movement of fluorinated ketones through soil and their potential to leach into groundwater is controlled by sorption processes. Fluorinated compounds exhibit unique properties, being both water-repelling (hydrophobic) and oil-repelling (oleophobic), which complicates predictions of their environmental partitioning. dioxin20xx.org
For other fluorinated organic compounds, such as the herbicide flucetosulfuron, sorption to soil has been shown to be positively correlated with the organic carbon (OC) and clay content of the soil, and negatively correlated with soil pH. nih.govresearchgate.net Leaching potential is inversely related to sorption; soils with lower organic carbon and higher pH tend to allow for greater movement of the substance. nih.govresearchgate.net It is expected that a long-chain fluorinated ketone like this compound would exhibit significant sorption to organic matter in soil and sediment, which would limit its leaching into groundwater. dioxin20xx.org
Factors Influencing Sorption and Leaching of Analogous Fluorinated Compounds in Soil
| Soil Property | Effect on Sorption | Effect on Leaching | Reference |
|---|---|---|---|
| Organic Carbon (OC) Content | Increases sorption | Decreases leaching | nih.gov, researchgate.net |
| Clay Content | Increases sorption | Decreases leaching | nih.gov, researchgate.net |
| Soil pH | Decreases sorption (for some compounds) | Increases leaching (for some compounds) | nih.gov, researchgate.net |
| Rainfall Intensity | No direct effect | Increases leaching | nih.gov, researchgate.net |
Volatilization and Atmospheric Transport Dynamics
Volatilization from water or soil surfaces is a key transport pathway for many organic compounds, enabling their entry into the atmosphere for potential long-range transport. Fluorinated compounds can have higher vapor pressures than their non-fluorinated hydrocarbon counterparts, which can increase their tendency to volatilize. dioxin20xx.org The volatilization of non-fluorinated ketones from water has been well-studied and depends on factors like water turbulence and the compound's specific liquid-film and gas-film coefficients. usgs.govusgs.gov
Once in the atmosphere, the potential for long-range transport is determined by the compound's atmospheric lifetime. mdpi.com As noted previously, calculated lifetimes for HFKs can range from one to ten years, which is sufficient for global distribution. mdpi.com In contrast, shorter lifetimes, on the order of hours to days for some fluorinated diketones, suggest that transport may be more regional. nih.gov The wide distribution of other persistent fluorinated substances in remote regions like the Arctic is strong evidence that long-range atmospheric transport is a significant environmental process for this class of chemicals. nih.gov
Bioaccumulation and Biotransformation Pathways in Environmental Organisms
The interaction of fluorinated ketones with living organisms involves uptake and accumulation in tissues (bioaccumulation) and metabolic breakdown (biotransformation).
Uptake and Accumulation Mechanisms in Aquatic and Terrestrial Biota
The chemical structure of PFAS, particularly the carbon-fluorine bond, makes them resistant to degradation and allows them to persist and bioaccumulate in living organisms. nih.gov Generally, longer carbon chains in PFAS are correlated with a higher potential for bioaccumulation. nih.gov While shorter-chain PFAS tend to bioaccumulate less, they are often more mobile and persistent in aquatic environments. nih.gov Given its C9 structure, this compound possesses a long fluorinated chain, which suggests a potential for bioaccumulation in the tissues of environmental organisms.
In Vivo and In Vitro Biotransformation Studies and Metabolic Mechanisms
The presence of C-H bonds in polyfluoroalkyl substances makes them susceptible to metabolic transformation, unlike perfluoroalkyl substances. nih.gov A critical finding comes from studies on fluorotelomer alcohols (FTOHs), which are known precursors to other PFAS. Research has demonstrated that alkane-degrading bacteria (Pseudomonas species) can transform FTOHs into fluorinated ketones with the structure F(CF₂)ₓC(O)CH₃. nih.gov These ketones are identified as intermediate metabolites that can be further degraded, ultimately leading to the formation of persistent perfluoroalkyl carboxylic acids (PFCAs). nih.govnih.gov
Observed Biotransformation of Fluorotelomer Alcohols (FTOHs) via Fluorinated Ketone Intermediates by Pseudomonas Species
| Bacterial Strain | Substrate | Observed Intermediate Metabolites | Terminal Metabolites |
|---|---|---|---|
| Pseudomonas oleovorans | 6:2 FTOH, 8:2 FTOH | x:2 Ketone [F(CF₂)ₓC(O)CH₃], x:2 sFTOH [F(CF₂)ₓCH(OH)CH₃] nih.gov | Perfluorohexanoic acid (PFHxA), Perfluorooctanoic acid (PFOA) nih.gov |
| Pseudomonas butanovora | 6:2 FTOH, 8:2 FTOH | x:2 Ketone [F(CF₂)ₓC(O)CH₃], x:2 sFTOH [F(CF₂)ₓCH(OH)CH₃] nih.gov | Perfluorohexanoic acid (PFHxA), Perfluorooctanoic acid (PFOA) nih.gov |
Table of Compound Names
| Abbreviation/Common Name | Full Chemical Name |
| This compound | This compound |
| FTOH | Fluorotelomer alcohol |
| 6:2 FTOH | 1H,1H,2H,2H-Perfluorooctan-1-ol |
| 8:2 FTOH | 1H,1H,2H,2H-Perfluorodecan-1-ol |
| HFK | Hydrofluoroketone |
| HFK-447mcc | 1,1,1,2,2,4,4-Heptafluorobutan-3-one |
| HFK-465mc | 1,1,1,2,3,3-Hexafluoropentan-4-one |
| PFAS | Per- and polyfluoroalkyl substances |
| PFCA | Perfluoroalkyl carboxylic acid |
| PFOA | Perfluorooctanoic acid |
| PFHxA | Perfluorohexanoic acid |
| TFA | Trifluoroacetic acid |
| TFP | 1,1,1-Trifluoro-2,4-pentanedione |
| TFH | 1,1,1-Trifluoro-2,4-hexanedione |
| TFMH | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione |
| x:2 Ketone | F(CF₂)ₓC(O)CH₃ |
| x:2 sFTOH | F(CF₂)ₓCH(OH)CH₃ |
Biomagnification Potential in Food Webs
The potential for a chemical to biomagnify, or increase in concentration at successively higher levels in a food chain, is a significant concern for persistent organic pollutants. For per- and polyfluoroalkyl substances (PFAS), this potential is often evaluated using Trophic Magnification Factors (TMFs). A TMF greater than 1 indicates that the substance is biomagnifying within the food web.
Investigations into urban river food webs have demonstrated that certain PFAAs exhibit significant biomagnification. rsc.orgresearchgate.net For instance, TMFs greater than 1 have been recorded for C9–C14 perfluoroalkyl carboxylates (PFCAs) and C7–C10 perfluoroalkyl sulfonates (PFSAs). rsc.orgresearchgate.net In some freshwater lakes, perfluorooctane (B1214571) sulfonate (PFOS) has shown the greatest biomagnification effect among the PFAAs analyzed. researchgate.net The biotransformation of precursor compounds within the food web is also suspected to contribute to the biomagnification of some PFAAs. rsc.orgresearchgate.net The study of terrestrial food webs has been less extensive than that of aquatic systems, highlighting a gap in the understanding of PFAS biomagnification. nih.gov
Table 1: Trophic Magnification Factors (TMFs) for Selected Perfluoroalkyl Acids (PFAAs) in Aquatic Food Webs
| Compound | TMF Value | Food Web Type | Reference |
| Perfluorononanoic acid (PFNA) | >1 | Urban River | rsc.org |
| Perfluorodecanoic acid (PFDA) | >1 | Urban River | rsc.org |
| Perfluoroundecanoic acid (PFUnDA) | >1 | Urban River | rsc.org |
| Perfluorododecanoic acid (PFDoDA) | >1 | Urban River | rsc.org |
| Perfluorotridecanoic acid (PFTrDA) | >1 | Urban River | rsc.org |
| Perfluorotetradecanoic acid (PFTeDA) | >1 | Urban River | rsc.org |
| Perfluoroheptane sulfonate (PFHpS) | >1 | Urban River | rsc.org |
| Perfluorooctane sulfonate (PFOS) | >1 | Urban River | rsc.org |
| Perfluorodecane sulfonate (PFDS) | >1 | Urban River | rsc.org |
| Perfluorooctane sulfonate (PFOS) | 1.33 | Freshwater Lake | researchgate.net |
| Perfluoroheptanoic acid (PFHpA) | 1.26 | Freshwater Lake | researchgate.net |
| Perfluoroundecanoic acid (PFUnDA) | 1.23 | Freshwater Lake | researchgate.net |
Ecosystemic Impacts and Risk Assessment Methodologies
Ecotoxicological Endpoints and Hazard Identification for Fluorinated Ketones
The ecotoxicological hazard of fluorinated ketones is linked to their chemical structure and reactivity. The high electronegativity of fluorine atoms can significantly influence the compound's stability and interactions with biological systems. acs.org For instance, the fluorine atom alpha to the ketone group facilitates the insertion of an oxygen atom, potentially leading to the formation of an acid. acs.org
While specific ecotoxicological endpoint data for this compound is limited, general concerns for fluorinated compounds include their persistence and potential for adverse effects. Fluorinated compounds are resistant to hydrolysis, photolysis, and microbial degradation due to the high energy of the carbon-fluorine bond. nih.gov This persistence can lead to long-term exposure in ecosystems.
Hazard identification for fluorinated compounds involves assessing their potential to cause harm. For fluorine itself, prolonged exposure can lead to accumulation in bones, causing osteosclerosis, and may also damage the liver and kidneys. nj.gov Some fluorine-containing compounds can metabolize into toxic substances like fluoroacetic acid, which disrupts the Krebs cycle. acs.org The reactivity of α-fluoroketones has been explored, with some showing the potential to be defluorinated under certain conditions, which could alter their toxicological profile. researchgate.net
Table 2: General Hazards Associated with Fluorinated Compounds
| Hazard Type | Description | Reference |
| Persistence | Resistant to degradation processes like hydrolysis, photolysis, and microbial action. | nih.gov |
| Bioaccumulation | Potential to accumulate in living organisms over time. | researchgate.net |
| Organ Damage | Prolonged exposure to fluorine may affect bones, liver, and kidneys. | nj.gov |
| Metabolic Toxicity | Some fluorinated compounds can be metabolized into more toxic substances. | acs.org |
Environmental Monitoring and Surveillance Strategies
Effective monitoring and surveillance are crucial for understanding the distribution and fate of fluorinated compounds in the environment. Due to the vast number of fluorinated substances, analytical methods face significant challenges. scholaris.ca
Several advanced analytical techniques are employed for the detection of fluorinated pollutants:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a common and highly sensitive technique for targeted analysis of known fluorinated compounds, including PFAAs and their precursors. rsc.organr.fr However, it can be limited by the availability of standards and may not account for all fluorinated substances present in a sample. nih.gov
High-Performance Liquid Chromatography-Negative Ion Electrospray Tandem Mass Spectrometry (HPLC-ESMSMS): This method has been instrumental in the global survey of perfluorinated compounds (PFCs) in wildlife. nih.gov
Fluorine Nuclear Magnetic Resonance Spectroscopy (¹⁹F NMR): ¹⁹F NMR offers a non-targeted approach, providing a snapshot of all fluorinated compounds in a sample without the need to anticipate specific structures. scholaris.caanr.fr It is a complementary tool to mass spectrometry and has been used to monitor the degradation of fluorinated agricultural chemicals and to examine contamination in various environmental and biological matrices. scholaris.ca Computational methods are being combined with ¹⁹F NMR to improve the identification and quantification of fluorinated products. nih.govacs.org
These strategies are essential for a comprehensive understanding of the environmental burden of fluorinated compounds, including ketones.
Development of Remediation Technologies for Contaminated Sites
The remediation of sites contaminated with persistent fluorinated compounds presents significant challenges. cswab.org Various technologies are being developed and applied, often in combination, to address this issue. researchgate.net
Established and emerging remediation technologies include:
Adsorption: This is a widely used non-destructive method. Granular activated carbon (GAC) and powdered activated carbon (PAC) have proven effective in removing PFCs, including PFOS and PFOA, from water. cswab.org Anionic resins also show success in removing PFCs from contaminated groundwater. cswab.org
In Situ Chemical Reduction: This technique involves placing a reductant material in the subsurface to degrade toxic organic compounds into less harmful substances. epa.gov
Bioremediation: While aerobic and anaerobic biodegradation have been found to be largely ineffective for highly fluorinated compounds like PFOS and PFOA, research into microbial degradation pathways continues. cswab.orgepa.gov
Chemical Oxidation: Advanced oxidation processes, such as those using ozone or permanganate, are used to degrade persistent organic compounds. researchgate.net
Soil Washing and Flushing: These methods use a liquid to either wash contaminants from excavated soil (ex-situ) or flush them from the soil in place (in-situ). epa.govresearchgate.net
Nanoscale Materials: The use of nanoscale materials for the remediation of contaminated soil and groundwater is an area of active research and development. epa.gov
The selection of a remediation strategy depends on site-specific characteristics, the nature of the contaminants, cost, and cleanup objectives. researchgate.netresearchgate.net
Table 3: Overview of Remediation Technologies for Fluorinated Compound Contamination
| Technology | Principle | Applicability | Reference |
| Activated Carbon Adsorption | Physical binding of contaminants to the carbon surface. | Water treatment for PFC removal. | cswab.orgepa.gov |
| In Situ Chemical Reduction | Chemical degradation of contaminants in the subsurface. | Soil and groundwater remediation. | epa.gov |
| Bioremediation | Use of microorganisms to break down contaminants. | Generally ineffective for highly fluorinated compounds but an area of research. | cswab.orgepa.gov |
| Chemical Oxidation | Degradation of contaminants using strong oxidizing agents. | Treatment of persistent organic pollutants. | researchgate.net |
| Soil Washing/Flushing | Physical removal of contaminants from soil using a liquid solution. | Soil and groundwater remediation. | epa.govresearchgate.net |
| Nanotechnology | Use of nanoscale materials for contaminant degradation or sequestration. | Emerging technology for soil and groundwater. | epa.gov |
Advanced Applications and Materials Science Research
Role in Functional Materials and Coatings
The utility of fluorinated compounds in materials science is well-established, owing to the unique properties imparted by the carbon-fluorine bond. For 1H,1H,1H,3H,3H-Perfluorononan-2-one, its potential in functional materials and coatings is an area of logical exploration, though specific data is scarce.
Application as Surfactants or Surface-Active Agents
Use in Lubricants and Specialty Fluids
Fluorinated compounds are often employed as high-performance lubricants and specialty fluids due to their thermal stability and low surface energy. There is, however, no specific research available that details the performance characteristics of this compound as a lubricant or a component in specialty fluid formulations.
Integration into Hydrophobic and Oleophobic Coatings
The presence of a significant perfluoroalkyl segment in this compound strongly suggests its potential for creating low-energy surfaces. Such surfaces are desirable for their hydrophobic (water-repelling) and oleophobic (oil-repelling) properties. While the general principle of using fluorinated materials to achieve such coatings is well-understood, specific studies measuring the contact angles of water and oils on surfaces treated with this particular ketone are not documented in the available literature.
Potential in Drug Delivery Systems and Pharmaceutical Formulations
The field of medicine has seen innovative uses for fluorinated compounds, particularly in drug delivery and formulation. The unique properties of fluorine can enhance the bioavailability and stability of pharmaceutical agents.
The broader class of peptidyl fluoromethyl ketones has been investigated for their role as enzyme inhibitors. However, there is no specific research linking this compound to applications in drug delivery systems or as a component in pharmaceutical formulations. Its specific biological interactions and compatibility have not been reported in the scientific literature.
Emerging Technologies Utilizing Fluorinated Ketones
Fluorinated ketones are a class of compounds with diverse applications in emerging technologies, often serving as replacements for substances with higher environmental impacts.
While some fluorinated ketones are utilized as fire suppressants, refrigerants, solvents, or dielectric fluids, there is no specific data to confirm the application or suitability of this compound for these purposes. For instance, a patent for fire extinguishing compositions mentions the use of a different fluorinated ketone, CF3CF2C(O)CF(CF3)2. The specific physical properties of this compound, such as its boiling point, vapor pressure, and dielectric constant, which would be critical for these applications, are not well-documented in publicly accessible databases.
Structure-Property Relationships in Application Development
The relationship between the molecular structure of a compound and its macroscopic properties is fundamental to the development of new applications. For fluorinated ketones, the degree and position of fluorination significantly influence their reactivity, stability, and intermolecular interactions.
Regulatory and Policy Frameworks for Fluorinated Ketones
Classification and Listing within National and International PFAS Regulations
The regulatory status of 1H,1H,1H,3H,3H-Perfluorononan-2-one is largely determined by its classification as a PFAS. The definition of PFAS is not universally harmonized, leading to variations in how this and similar compounds are treated across different jurisdictions.
A pivotal definition comes from the Organisation for Economic Co-operation and Development (OECD), which characterizes PFAS as fluorinated substances that contain at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. nih.gov This broad definition is increasingly being adopted by regulatory bodies and would include this compound.
Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH)
In the European Union, REACH is the primary regulation for chemical substances. While this compound is not individually listed in the REACH Regulation's Annex XVII of restricted substances, it falls under the umbrella of the universal PFAS restriction proposal submitted by several member states. europa.eucbp.gov This proposal utilizes the OECD definition of PFAS and aims to ban the manufacture, use, and placing on the market of all PFAS, with limited derogations. cbp.gov
Furthermore, the EU has specific legislation for fluorinated greenhouse gases (F-gases). The new Regulation (EU) 2024/573, which repealed the previous F-gas regulation, explicitly includes fluorinated ketones in its scope. europa.euumweltbundesamt.deeuropa.eu This regulation aims to phase down the production and consumption of HFCs and other fluorinated gases to mitigate climate change. europa.euumweltbundesamt.de
Toxic Substances Control Act (TSCA)
In the United States, the Environmental Protection Agency (EPA) manages the TSCA Chemical Substance Inventory, which lists all existing chemical substances manufactured, processed, or imported in the U.S. nih.govepa.gov Any chemical not on the inventory is considered "new" and requires a pre-manufacturing notice before it can be produced or imported. federalregister.gov The import of any chemical substance requires a certification statement as to whether it is subject to and in compliance with TSCA. cbp.gov While the specific status of this compound on the TSCA inventory is not explicitly detailed in readily available public information, as a PFAS, it is subject to increasing scrutiny. The EPA has been taking a range of actions to address PFAS, including requiring reporting and record-keeping for their manufacture and import. atslab.com
Stockholm Convention on Persistent Organic Pollutants (POPs)
The Stockholm Convention is a global treaty to protect human health and the environment from POPs. numberanalytics.comepa.goveuropa.eu The Convention lists specific chemicals for elimination or restriction. bundesumweltministerium.de While several long-chain PFAS like PFOA and PFOS are listed under the convention, this compound and fluorinated ketones as a class are not currently listed. bundesumweltministerium.deacs.org The Convention has a process for adding new chemicals, and the list of regulated POPs is continuously updated. hereon.de
| Regulatory Framework | Jurisdiction | Classification/Listing Status of this compound |
|---|---|---|
| REACH | European Union | Not individually listed, but falls under the broad proposed universal PFAS restriction. |
| F-Gas Regulation (EU) 2024/573 | European Union | Fluorinated ketones are explicitly included in the scope of this regulation. europa.euumweltbundesamt.deeuropa.eu |
| TSCA | United States | Subject to TSCA regulations as a chemical substance. Its specific inventory status requires verification. As a PFAS, it is under increasing EPA scrutiny. epa.govfederalregister.govatslab.com |
| Stockholm Convention | International | Not listed. The convention focuses on specific named POPs. bundesumweltministerium.deacs.org |
Risk Assessment and Management Strategies for Fluorinated Ketones
There is a significant lack of publicly available risk assessment data specifically for this compound and for fluorinated ketones as a distinct chemical category. The scientific community and regulatory agencies are faced with the challenge of assessing the risks of thousands of different PFAS. nih.gov
Current risk assessment and management strategies for PFAS are largely informed by studies on legacy long-chain compounds like PFOA and PFOS. These strategies often involve:
Hazard Identification: Evaluating the potential for a substance to cause adverse health effects. For many newer PFAS, including fluorinated ketones, toxicological data is limited. mdpi.com
Dose-Response Assessment: Determining the relationship between the amount of exposure and the likelihood of adverse effects.
Exposure Assessment: Evaluating the pathways, and extent of human and environmental exposure. The environmental fate and transport of many PFAS, including their potential to contaminate water sources, are key considerations. nih.gov
Risk Characterization: Integrating the above information to estimate the probability and severity of adverse effects in exposed populations.
For emerging PFAS alternatives, the concern is that they may also pose risks, and some substitutes have been found to be more toxic than the legacy compounds they replace. mdpi.com The ecological risks of PFAS alternatives are an area of active research, with studies showing potential for bioaccumulation and adverse effects in various species. nih.govresearchgate.net Risk management approaches for PFAS often focus on minimizing releases to the environment due to their persistence. hereon.de
Development of Environmental Standards and Guidelines
The development of environmental standards and guidelines for PFAS is a rapidly evolving area, primarily focused on legacy compounds in drinking water and soil. For instance, a number of U.S. states have established standards for certain PFAS in the low parts-per-trillion range. sanbornhead.com The U.S. EPA has also set health advisory levels for some short-chain PFAS. sanbornhead.com
However, there are currently no specific environmental quality standards or guidelines for this compound or the broader category of fluorinated ketones. The regulatory focus is shifting to include more short-chain compounds, but the sheer number of PFAS presents a significant challenge for developing substance-specific guidelines. sanbornhead.com The high mobility of some short-chain PFAS in water is a particular concern, as it can lead to the contamination of drinking water resources. nih.gov
International Cooperation and Policy Harmonization for Perfluorinated Compounds
Given the global nature of PFAS contamination, international cooperation is crucial. The OECD plays a key role in this by facilitating information sharing and working towards harmonized approaches for managing the risks of chemicals. oecd.org The OECD's work on PFAS includes developing terminology and supporting countries in their risk management efforts. researchgate.netoecd.org
The Stockholm Convention represents a significant international effort to control the most harmful POPs. numberanalytics.comepa.gov While it does not currently list fluorinated ketones, its framework provides a mechanism for the global community to address new and emerging chemicals of concern.
Harmonization efforts are ongoing, but significant differences remain in how PFAS are regulated across jurisdictions. The broad definition of PFAS used in the EU's proposed restriction is an example of a more encompassing approach, while other frameworks may focus on a more limited list of specific compounds. europa.eunumberanalytics.com The ultimate goal of these international efforts is to protect human health and the environment from the persistent and widespread nature of perfluorinated compounds. hereon.de
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1H,1H,1H,3H,3H-Perfluorononan-2-one, and how are they experimentally determined?
- Answer : Critical properties include logP (octanol-water partition coefficient) , boiling point , and density , which influence solubility and volatility. For example, fluorinated ketones often exhibit high thermal stability due to strong C–F bonds. Experimental determination involves:
- Gas chromatography-mass spectrometry (GC-MS) for purity and boiling point analysis .
- Density measurements using a pycnometer or digital densitometer.
- LogP determination via shake-flask methods coupled with HPLC .
Q. What synthetic routes are commonly employed for this compound, and what are their challenges?
- Answer : Synthesis typically involves direct fluorination of precursor ketones using agents like SF₄ or HF-pyridine. Alternatively, telomerization of fluorinated alkenes with carbonyl compounds is used. Key challenges include:
- Incomplete fluorination , leading to mixed hydrogenated/fluorinated byproducts.
- Catalyst poisoning due to fluorine’s electronegativity; Pt-based catalysts may mitigate this .
- Purification via fractional distillation or preparative HPLC to isolate the target compound .
Advanced Research Questions
Q. How do electronic effects of fluorine substitution influence the reactivity of this compound in nucleophilic addition reactions?
- Answer : Fluorine’s strong electron-withdrawing effect deactivates the carbonyl carbon, reducing nucleophilic attack rates. Methodological approaches include:
- Kinetic studies comparing reaction rates with non-fluorinated analogs.
- Computational modeling (DFT) to analyze charge distribution and transition states .
- ¹⁹F NMR to monitor intermediate formation .
- Contradiction Alert : Some studies report unexpected reactivity in polar solvents due to fluorine’s inductive effects, necessitating solvent-effect analyses .
Q. What are the environmental persistence and degradation pathways of this compound, and how do they compare to other perfluorinated compounds (PFCs)?
- Answer : Fluorinated ketones are more resistant to hydrolysis and UV degradation than carboxylic acid-based PFCs (e.g., PFOA). Key methodologies:
- Hydrolysis experiments under acidic/alkaline conditions with LC-MS monitoring .
- Soil/water microcosm studies to assess biodegradation using isotopic labeling .
- Comparative toxicity assessments with EPA-listed PFCs (e.g., PFOS, PFDA) .
Q. How can researchers resolve contradictions in reported thermal stability data for this compound?
- Answer : Discrepancies may arise from impurities or varying analytical conditions. Strategies include:
- Differential scanning calorimetry (DSC) under inert atmospheres to measure decomposition temperatures .
- TGA-MS coupling to identify volatile degradation products.
- Cross-validation with high-purity standards (≥97%, as per analytical-grade suppliers) .
Methodological Best Practices
- Characterization : Use ¹H/¹⁹F NMR and FTIR to confirm structure and purity. For example, ¹⁹F NMR chemical shifts near -120 ppm (CF₃ groups) are diagnostic .
- Storage : Store in PTFE-lined containers at ≤4°C to prevent atmospheric moisture absorption and decomposition .
- Safety : Use fume hoods for synthesis; fluorinated compounds may release HF upon thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
